![molecular formula C25H22ClN5O3 B3403342 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1112419-55-2](/img/structure/B3403342.png)
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Overview
Description
The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic molecule that features a variety of functional groups, including an oxadiazole ring, a chlorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable reagents to attach the chlorophenyl group to the oxadiazole ring.
Attachment of the Piperazine Moiety: This step involves the reaction of piperazine derivatives with the intermediate compounds formed in the previous steps.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions could produce a variety of substituted compounds.
Scientific Research Applications
The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
The uniqueness of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole moiety known for its diverse biological activities.
- A dihydropyridinone component that enhances its pharmacological properties.
- A phenylpiperazine group which is often associated with psychoactive effects.
The molecular formula of the compound is , and its systematic name reflects its intricate structure.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a variety of biological activities, including:
- Antitumor effects
- Antimicrobial properties
- Anti-inflammatory actions
- Antidiabetic effects
Antitumor Activity
A study evaluating various oxadiazole derivatives demonstrated significant antitumor activity against several cancer cell lines. For instance, the compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin in MCF-7 breast cancer cells .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] | MCF-7 | 15.63 | |
Doxorubicin | MCF-7 | 10.38 |
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The antimicrobial efficacy was particularly notable against E. coli and C. albicans, with some derivatives demonstrating exceptional anti-biofilm activity against Pseudomonas aeruginosa .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Topoisomerases: Similar compounds have been shown to inhibit topoisomerase activity, which is crucial for DNA replication and transcription.
- Induction of Apoptosis: The compound has been observed to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death .
- Interaction with Receptors: Molecular docking studies suggest strong hydrophobic interactions between the compound and various biological targets, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Characterization: A comprehensive study synthesized multiple derivatives of 1,2,4-oxadiazoles and evaluated their biological activities using advanced characterization techniques such as NMR and mass spectrometry .
- Cytotoxicity Studies: The cytotoxic effects were assessed on different cancer cell lines using MTT assays. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxic potency .
- Comparative Studies: The biological activity of the compound was compared with other known oxadiazole derivatives to establish a structure–activity relationship (SAR). This analysis highlighted the importance of specific substituents in enhancing activity against cancer cells .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3/c26-20-9-6-18(7-10-20)24-27-25(34-28-24)19-8-11-22(32)31(16-19)17-23(33)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQFWVURKBLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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